![molecular formula C10H12ClN3O7S2 B14508636 2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid CAS No. 64157-96-6](/img/structure/B14508636.png)
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid is an organic compound that contains both nitro and sulfonic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid typically involves multiple steps. One common method starts with the nitration of benzene to introduce nitro groups at the 3 and 5 positions. This is followed by sulfonation to add the sulfonic acid group at the 1 position. The next step involves the introduction of the 2-[(2-chloroethyl)sulfanyl]ethyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield. Safety measures are crucial due to the presence of reactive groups and the potential for hazardous by-products.
化学反应分析
Types of Reactions
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways or molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonic acid group can enhance solubility and facilitate interactions with other molecules. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
相似化合物的比较
Similar Compounds
1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane:
2-[(2-chloroethyl)sulfanyl]acetic acid: Contains a similar chloroethyl and sulfanyl group but has an acetic acid group instead of the benzene ring with nitro and sulfonic acid groups.
Uniqueness
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid is unique due to the combination of nitro, sulfonic acid, and chloroethyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
64157-96-6 |
|---|---|
分子式 |
C10H12ClN3O7S2 |
分子量 |
385.8 g/mol |
IUPAC 名称 |
2-[2-(2-chloroethylsulfanyl)ethylamino]-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C10H12ClN3O7S2/c11-1-3-22-4-2-12-10-8(14(17)18)5-7(13(15)16)6-9(10)23(19,20)21/h5-6,12H,1-4H2,(H,19,20,21) |
InChI 键 |
SAQXFEUBKQUVAM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCSCCCl)S(=O)(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


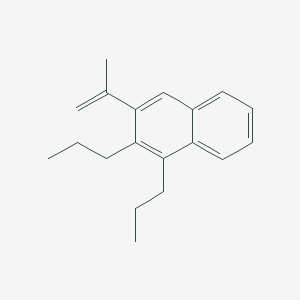

![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)
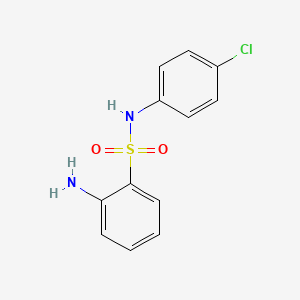
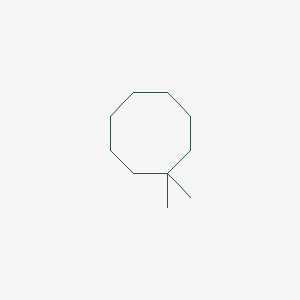
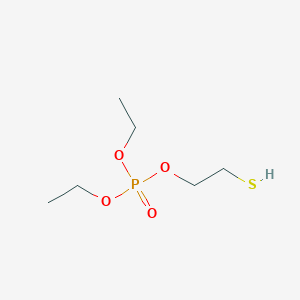
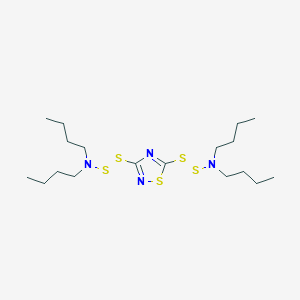
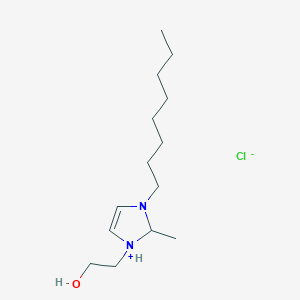
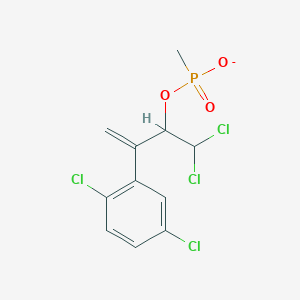
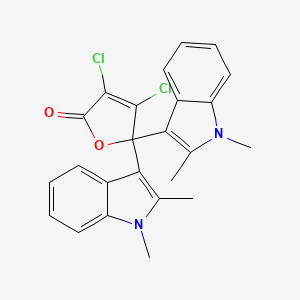
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
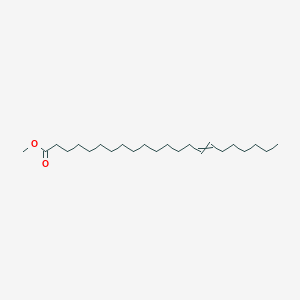
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)
